molecular formula C17H18BrClN2 B4984034 1-[(2-Bromophenyl)methyl]-4-(2-chlorophenyl)piperazine

1-[(2-Bromophenyl)methyl]-4-(2-chlorophenyl)piperazine

Cat. No.: B4984034
M. Wt: 365.7 g/mol
InChI Key: TYHZZRPIPVTCAE-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-(2-chlorophenyl)piperazine is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly found in various drugs due to their ability to modulate pharmacokinetic properties positively .

Chemical Reactions Analysis

1-[(2-Bromophenyl)methyl]-4-(2-chlorophenyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-(2-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate the activity of various enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-Bromophenyl)methyl]-4-(2-chlorophenyl)piperazine can be compared with other piperazine derivatives, such as:

What sets this compound apart is its unique combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-(2-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2/c18-15-6-2-1-5-14(15)13-20-9-11-21(12-10-20)17-8-4-3-7-16(17)19/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHZZRPIPVTCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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